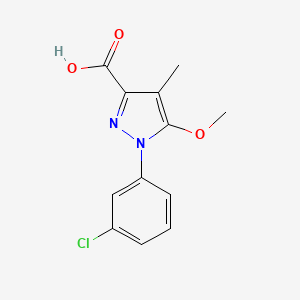

Hydrazine, (4-methoxycyclohexyl)-

説明

“Hydrazine, (4-methoxycyclohexyl)-” is a derivative of hydrazine . Hydrazine is an inorganic compound with the chemical formula N2H4. It is a simple pnictogen hydride, and is a colorless flammable liquid with an ammonia-like odor . Hydrazine is highly toxic unless handled in solution .

Synthesis Analysis

The synthesis of hydrazine-based compounds like “Hydrazine, (4-methoxycyclohexyl)-” has been explored in various studies . The synthesis involves the reaction of suitable aldehydes with hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis

The molecular structure of hydrazine-based compounds has been studied using X-ray single crystal diffraction technique . Quantum-chemical calculations of molecular electrostatic potential have also been used to analyze the molecular structure .Chemical Reactions Analysis

Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .Physical And Chemical Properties Analysis

Hydrazine is a colorless, fuming, oily liquid . It has an ammonia-like odor . The density of hydrazine is 1.021 g/cm3 . It has a melting point of 2 °C and a boiling point of 114 °C .科学的研究の応用

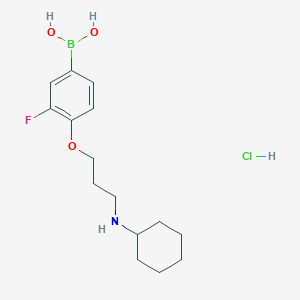

Antimicrobial and Antifungal Activities

A series of compounds including 4-methoxycyclohexyl hydrazines were synthesized and tested for their antimicrobial activities. These compounds displayed significant anti-bacterial and anti-fungal properties, particularly against strains like Candida albicans, Cryptococcus neoformans, and Aspergillus flavus (Bharti, Nath, Tilak, & Singh, 2010).

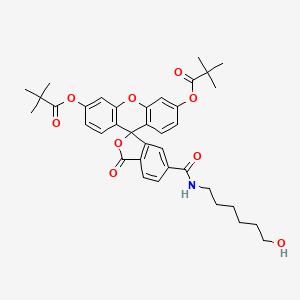

Fluorescent Sensing and Environmental Monitoring

Hydrazine derivatives, including those with 4-methoxycyclohexyl, have been developed as fluorescent probes for environmental and biological monitoring. These compounds show promise in real-time applications like paper strip assays, vapor tests, soil analysis, and water assays, due to their high selectivity and sensitivity (Jung et al., 2019).

Detection in Biological Samples

A fluorescent probe based on 4-methoxycyclohexyl hydrazine derivatives was developed for the detection of hydrazine in biological and water samples. This probe exhibited low cytotoxicity, high cell permeability, and a large Stokes shift, making it suitable for fluorescence imaging in various settings (Zhu et al., 2019).

Air Monitoring

Hydrazine reagents with a 4-methoxycyclohexyl structure have been used for air monitoring, specifically for the detection of aldehydes in air samples. These compounds have shown better limits of detection compared to some established reagents (Kempter et al., 2002).

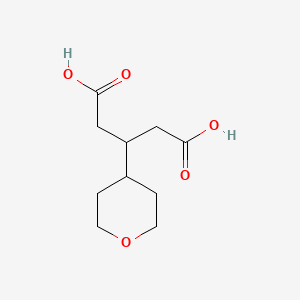

Chemical Synthesis and Transformations

These compounds are also involved in various synthetic reactions, such as the synthesis of α-allenyl hydrazines and their transformation into N-dialkylamino-3-methoxy-3-pyrrolines. These synthetic routes demonstrate the versatility of 4-methoxycyclohexyl hydrazines in organic chemistry (Breuil-Desvergnes & Goré, 2001).

Enhanced Biological Activity with Silver Nanoparticles

In combination with silver nanoparticles, certain 4-methoxycyclohexyl hydrazine derivatives have shown enhanced antimicrobial and antifungal activities. This suggests their potential use in advanced pharmaceutical and biomedical applications (Kandile et al., 2010).

Safety And Hazards

特性

IUPAC Name |

(4-methoxycyclohexyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-10-7-4-2-6(9-8)3-5-7/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGZMTYVBDPTGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrazine, (4-methoxycyclohexyl)- | |

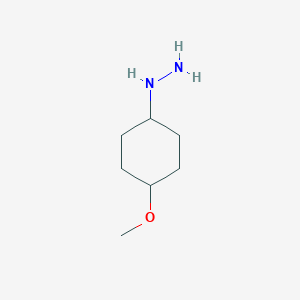

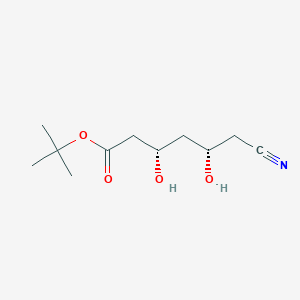

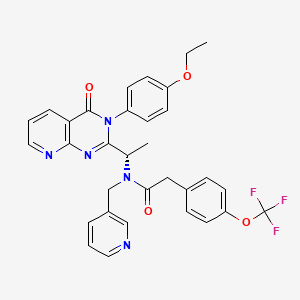

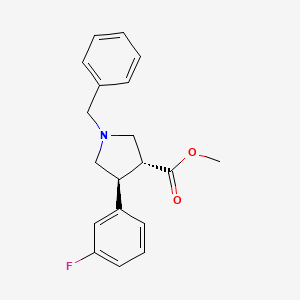

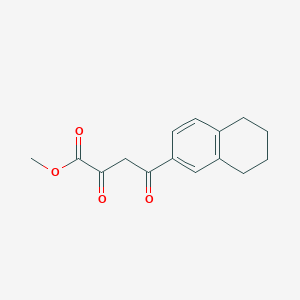

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone](/img/structure/B1434687.png)

![4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434703.png)

![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1434704.png)

![2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1434706.png)